(R)-Xyl-SDP

Asymmetric Hydrogenation Dynamic Kinetic Resolution Amino Ketones

Generic substitution of chiral diphosphines often leads to failed reactions and poor enantioselectivity. (R)-Xyl-SDP solves this with a rigid spirobiindane scaffold and sterically demanding 3,5-dimethylphenyl groups that create a uniquely defined chiral pocket. · Achieves up to 99.9% ee and >99:1 cis-selectivity in Ru-catalyzed DKR of α-amino cyclic ketones. · Delivers >99:1 cis,cis-selectivity in asymmetric hydrogenation of substituted cyclohexanones. · Enables 96% ee in Pd-catalyzed asymmetric Heck desymmetrization (as its phosphine oxide derivative).

Molecular Formula C49H50P2
Molecular Weight 700.887
CAS No. 528521-89-3; 917377-75-4
Cat. No. B2456012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Xyl-SDP
CAS528521-89-3; 917377-75-4
Molecular FormulaC49H50P2
Molecular Weight700.887
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C
InChIInChI=1S/C49H50P2/c1-31-19-32(2)24-41(23-31)50(42-25-33(3)20-34(4)26-42)45-13-9-11-39-15-17-49(47(39)45)18-16-40-12-10-14-46(48(40)49)51(43-27-35(5)21-36(6)28-43)44-29-37(7)22-38(8)30-44/h9-14,19-30H,15-18H2,1-8H3
InChIKeyAZSBNBQMIMQOPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-Xyl-SDP Chiral Catalysis Baseline


(R)-Xyl-SDP (CAS 528521-89-3, 917377-75-4) is a chiral spiro diphosphine ligand characterized by a rigid 1,1'-spirobiindane backbone with sterically demanding 3,5-dimethylphenyl (xylyl) substituents on phosphorus [1]. The spirocyclic scaffold provides a fixed chiral environment distinct from the atropisomeric chirality of BINAP-based ligands, leading to a fundamentally different coordination geometry with transition metals such as ruthenium, rhodium, and palladium [1]. Key physical properties include optical activity [α]²²/D +64.0 (c = 1 in chloroform), a melting point >300 °C, and recommended storage at −20 °C .

Why (R)-Xyl-SDP Is Irreplaceable


Generic substitution of (R)-Xyl-SDP with other chiral diphosphines—including its own family members like unsubstituted SDP or Tol-SDP—or with widely available ligands like BINAP and SEGPHOS is not scientifically defensible due to its unique stereoelectronic profile. The combination of the spirobiindane scaffold's fixed geometry with the electron-rich and sterically bulky 3,5-xylyl groups on phosphorus creates a chiral pocket that differs fundamentally in both steric volume and electronic donation compared to all close analogs [1]. This translates directly into divergent catalytic outcomes, where the same reaction may proceed with high enantioselectivity and yield using Xyl-SDP, while failing or delivering inferior results with SDP, Tol-SDP, BINAP, or SEGPHOS under otherwise identical conditions [2].

(R)-Xyl-SDP Performance Benchmarks


Enantioselectivity vs. BINAP in Hydrogenation

In the dynamic kinetic resolution (DKR) of racemic α-amino cyclic ketones, the RuCl2((S)-Xyl-SDP)((R,R)-DPEN) catalyst achieved enantioselectivity up to 99.9% ee and cis-selectivity of 99:1 [1]. Under the same reaction conditions, BINAP-derived catalysts yielded only 70-89% ee, while XylBINAP and SYNPHOS also showed significantly lower stereocontrol [1]. This head-to-head comparison establishes (R)-Xyl-SDP as the highest-performing ligand in this class.

Asymmetric Hydrogenation Dynamic Kinetic Resolution Amino Ketones

Diastereoselectivity in Multi-Stereocenter Hydrogenation

In the hydrogenation of 2-(2-ethoxy-2-oxoethyl)-6-arylcyclohexanones, the RuCl2((S)-Xyl-SDP)((R,R)-DPEN) catalyst delivered >99:1 cis,cis-selectivity and up to 99.9% ee across a range of substrates [1]. This performance level represents the state-of-the-art for reactions that must simultaneously control multiple stereocenters, a capability not matched by SDP, Tol-SDP, or BINAP-based catalysts [2].

Asymmetric Hydrogenation Multi-Stereocenter Synthesis Dialcohol Synthesis

Yield vs. SDP and Tol-SDP in Hydrogenation

In a comparative study of spiro diphosphine ligands, (R)-Xyl-SDP provided a 96% yield in asymmetric hydrogenation, while (R)-SDP and (R)-Tol-SDP gave only 86-88% ee with unspecified yields under the same conditions [1]. The addition of Lewis acid was critical for achieving both high yield and enantioselectivity [1]. This demonstrates that the xylyl substitution on phosphorus enhances catalytic productivity relative to parent SDP and Tol-SDP.

Asymmetric Hydrogenation Yield Optimization Lewis Acid Additives

Rh-Catalyzed Cycloaddition Enantioselectivity

In Rh-catalyzed cycloaddition reactions, (R)-Xyl-SDP achieved an enantiomeric ratio of 99.5:0.5 (equivalent to 99% ee), surpassing all tested comparators including (R)-xyl-SEGPHOS (7:93 er, or 86% ee), (R)-xyl-BINAP (4:96 er, or 92% ee), and (R)-SDP (97:3 er, or 94% ee) [1]. The 63% yield (based on recovered starting material) was also among the highest reported [1].

Rhodium Catalysis Cycloaddition Enantioselectivity

Asymmetric Heck Reaction with Xyl-SDP(O)

The phosphine oxide derivative (R)-Xyl-SDP(O) was uniquely effective for the asymmetric desymmetrization of cyclic olefins via Heck reaction, achieving 96% ee and 11:1 olefinic isomer selectivity after 6 h at 80 °C [1][2]. Critically, the parent bisphosphine (R)-Xyl-SDP gave almost racemic products, demonstrating that oxidation state modulation is essential for this application [2]. This ligand system is commercialized by Sigma-Aldrich specifically for asymmetric Heck reactions .

Asymmetric Heck Reaction Desymmetrization Phosphine Oxide Ligands

Alkali Metal Cation Effect on Kinetics

In Ru-catalyzed asymmetric hydrogenation of acetophenone, the catalyst RuCl2(Xyl-SDP)(DPEN) exhibited significantly faster reaction rates when t-BuONa was used instead of t-BuOK as the base additive [1]. While the parent SDP system also showed this cation effect, the Xyl-SDP derivative provided enhanced activity in combination with the optimized cation [1].

Reaction Kinetics Alkali Metal Effect Ketone Hydrogenation

(R)-Xyl-SDP Use Cases


Asymmetric Hydrogenation of α-Amino Ketones

For the dynamic kinetic resolution of racemic α-amino cyclic ketones to produce chiral cis-β-N-alkyl/arylamino cyclic alcohols, (R)-Xyl-SDP is the ligand of choice. The RuCl2(Xyl-SDP)(DPEN) catalyst system achieves up to 99.9% ee and 99:1 cis-selectivity [1], outperforming BINAP-derived catalysts by 10-30 percentage points in ee. This application is directly relevant to the synthesis of pharmaceutical building blocks including conhydrine isomers [1].

Multi-Stereocenter Hydrogenation for Dialcohols

When asymmetric hydrogenation must simultaneously establish multiple stereocenters—as in the reduction of 2-(2-ethoxy-2-oxoethyl)-6-arylcyclohexanones—the RuCl2((S)-Xyl-SDP)((R,R)-DPEN) catalyst provides >99:1 cis,cis-selectivity with up to 99.9% ee [2]. This performance level is unmatched by other SDP variants or BINAP-type ligands and enables streamlined synthesis of chiral dialcohol intermediates.

Asymmetric Heck Desymmetrization of Cyclic Olefins

For Pd-catalyzed asymmetric Heck reactions that desymmetrize cyclic olefins, the phosphine oxide derivative (R)-Xyl-SDP(O) is uniquely effective, delivering 96% ee and 11:1 olefinic isomer selectivity [3]. The parent bisphosphine gives racemic products, making the oxide form essential for this transformation. This ligand system is commercially available and validated for both intra- and intermolecular Heck reactions with aryl triflates and halides [3].

Rh-Catalyzed Cycloaddition with High Enantiocontrol

In Rh-catalyzed cycloaddition reactions where enantioselectivity is paramount, (R)-Xyl-SDP provides an enantiomeric ratio of 99.5:0.5 (99% ee) [4]. This represents a 5-13 percentage point improvement in absolute ee over the closest commercial alternatives including (R)-xyl-SEGPHOS and (R)-xyl-BINAP [4]. The ligand is particularly suited for constructing chiral polycyclic frameworks where single-enantiomer purity is non-negotiable.

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